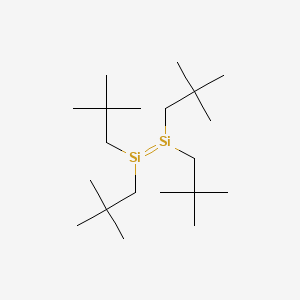
Tetrakis(2,2-dimethylpropyl)disilene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(2,2-dimethylpropyl)disilene is a silicon-based compound characterized by a silicon-silicon double bond (Si=Si) and bulky substituents This compound is part of the disilene family, which has garnered significant interest due to its unique structural and electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(2,2-dimethylpropyl)disilene can be synthesized through the reductive dehalogenation of 1,2-dichlorodisilane. This process involves the reaction of 1,2-dichloro-1,1,2,2-tetrakis(2,2-dimethylpropyl)disilane with a reducing agent such as lithium naphthalenide . The reaction typically occurs under inert conditions to prevent oxidation and degradation of the disilene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(2,2-dimethylpropyl)disilene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen compounds.
Reduction: It can be reduced further to form silicon-hydrogen bonds.
Substitution: The bulky substituents can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as oxygen or ozone.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as water, methanol, and methyllithium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of silicon-oxygen compounds, while nucleophilic addition can result in the formation of silicon-carbon or silicon-oxygen bonds .
Scientific Research Applications
Tetrakis(2,2-dimethylpropyl)disilene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds and materials.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic and structural properties.
Biology and Medicine:
Mechanism of Action
The mechanism by which tetrakis(2,2-dimethylpropyl)disilene exerts its effects involves the reactivity of the silicon-silicon double bond. The Si=Si bond is highly reactive and can participate in various chemical reactions, including cycloaddition and nucleophilic addition . The bulky substituents provide steric protection, enhancing the stability of the compound and allowing it to participate in selective reactions.
Comparison with Similar Compounds
Similar Compounds
Tetramesityldisilene: Another disilene compound with bulky mesityl groups.
Tetrakis(2,4,6-triisopropylphenyl)disilene: Known for its air stability and similar reactivity patterns.
Uniqueness
Tetrakis(2,2-dimethylpropyl)disilene is unique due to its specific substituents, which provide a balance between stability and reactivity. The 2,2-dimethylpropyl groups offer steric protection while allowing the Si=Si bond to participate in various chemical reactions.
Properties
CAS No. |
88652-71-5 |
|---|---|
Molecular Formula |
C20H44Si2 |
Molecular Weight |
340.7 g/mol |
IUPAC Name |
bis(2,2-dimethylpropyl)silylidene-bis(2,2-dimethylpropyl)silane |
InChI |
InChI=1S/C20H44Si2/c1-17(2,3)13-21(14-18(4,5)6)22(15-19(7,8)9)16-20(10,11)12/h13-16H2,1-12H3 |
InChI Key |
PUIMUIAPYMMPJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C[Si](=[Si](CC(C)(C)C)CC(C)(C)C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


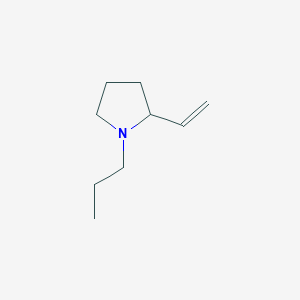
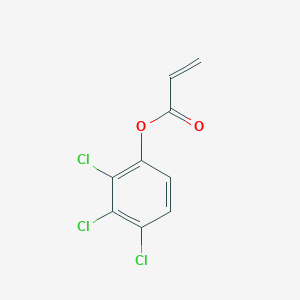
![2-Benzyl-7-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14376688.png)
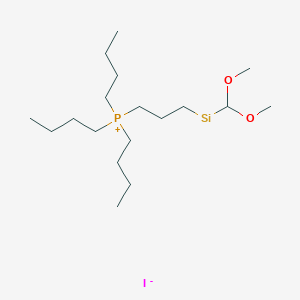
![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14376719.png)
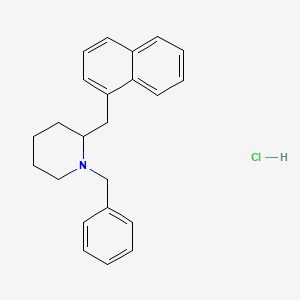
![(2Z)-2-[(4-Iodophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14376725.png)
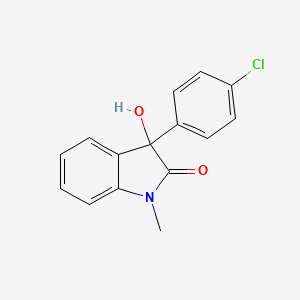
![3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14376735.png)
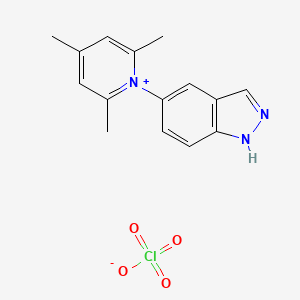
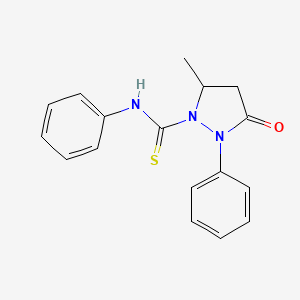
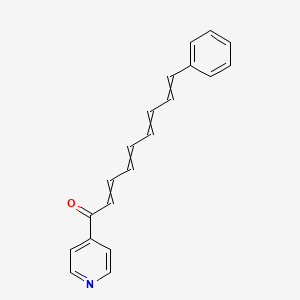
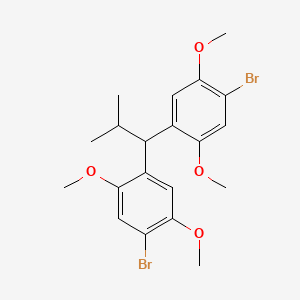
![2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14376763.png)
